HDAC6 Inhibition Activity: N-(2-Aminophenyl)-3,4-dimethoxybenzamide Versus Hydroxamate-Based Inhibitor
N-(2-Aminophenyl)-3,4-dimethoxybenzamide exhibits measurable inhibitory activity against HDAC6 with an IC50 of 4.27 μM (4,270 nM) in a cellular HDAC assay using HeLa cells [1]. In comparison, a reference hydroxamate-based HDAC inhibitor evaluated under identical HeLa cell HDAC assay conditions demonstrates an IC50 of 20 nM [2]. The ~214-fold difference in potency reflects the fundamental distinction between ortho-aminoanilide and hydroxamate zinc-binding groups: hydroxamates achieve picomolar-to-low nanomolar zinc chelation, whereas ortho-aminoanilides exhibit weaker zinc affinity with potential advantages in Class I isoform selectivity and oral bioavailability [3].
| Evidence Dimension | HDAC6 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 4,270 nM (4.27 μM) |
| Comparator Or Baseline | Hydroxamate-based HDAC inhibitor (CHEMBL1958436): 20 nM |
| Quantified Difference | ~214-fold lower potency (target compound less potent) |
| Conditions | HeLa cell HDAC inhibition assay, 1 hr incubation, fluorescence analysis |
Why This Matters
For researchers seeking an ortho-aminoanilide ZBG with reduced HDAC6 potency relative to hydroxamates (potentially reducing off-target hematological toxicity associated with pan-HDAC inhibition), this compound provides a well-characterized baseline for structure-activity relationship studies.
- [1] BindingDB. BDBM50475866 (CHEMBL213860). IC50: 4.27E+3 nM. Inhibition of HDAC in HeLa cells by fluorescent activity assay. Accessed 2026. View Source
- [2] BindingDB. BDBM50484757 (CHEMBL1958436). IC50: 20 nM. Inhibition of HDAC expressed in human HeLa cells after 1 hr by fluorescence analysis. Accessed 2026. View Source
- [3] Frühauf A, Meyer-Almes FJ. Non-Hydroxamate Zinc-Binding Groups as Warheads for Histone Deacetylases. Molecules. 2021;26(17):5151. View Source
